Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazine moiety, and a tert-butyl ester group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
Properties
Molecular Formula |
C26H35N5O4 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)31-17-11-20(12-18-31)29-23(32)19-7-9-21(10-8-19)34-24-22(27-13-14-28-24)30-15-5-4-6-16-30/h7-10,13-14,20H,4-6,11-12,15-18H2,1-3H3,(H,29,32) |
InChI Key |
RDHXQPACLJXBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Origin of Product |
United States |
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